

Ensitrelvir phase 1 clinical trial results

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Compound Focus: Ensitrelvir Fumarate

CAS No.: 2757470-18-9

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Quantitative Data Summary

The table below summarizes the key pharmacokinetic and safety parameters from the Phase 1 trial following a once-daily 5-day dosing regimen [1].

Parameter	375/125 mg Dose	750/250 mg Dose	Notes
Half-life ($t_{1/2}$)	48.7 - 58.9 hours	48.7 - 58.9 hours	Long half-life supports once-daily dosing.
Dose Proportionality	Increase in Cmax and AUC was dose-proportional (Japanese females).	Increase in Cmax and AUC was less than dose-proportional (White participants).	-
Target Plasma Concentration (C ₂₄)	Exceeded 6.09 µg/mL in all populations.	Exceeded 6.09 µg/mL in all populations.	24 hours after the initial 375 mg dose.
Food Effect (Single 375 mg Dose)	No clinically meaningful difference in Cmax or AUC between fasted and fed states.	-	Time to Cmax (Tmax) was delayed in the fed state.

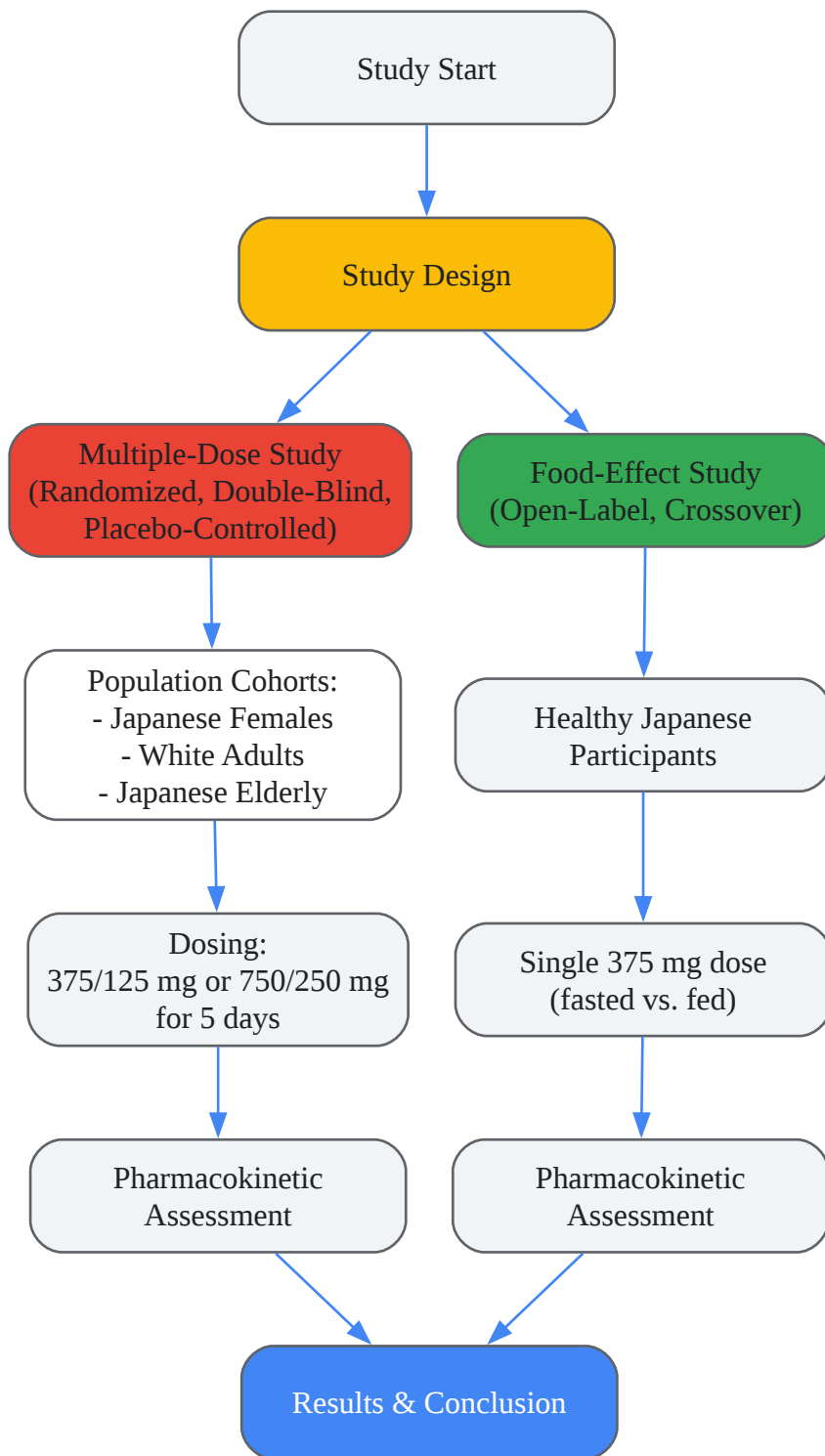
Parameter	375/125 mg Dose	750/250 mg Dose	Notes
Safety Profile	Most Treatment-Emergent Adverse Events (TEAEs) were mild and resolved.	Most TEAEs were mild and resolved.	No major safety concerns identified.

Experimental Protocol Details

The Phase 1 trial was a multi-part study designed to assess safety, tolerability, and pharmacokinetics in different populations and under different conditions [1].

- **Study Design:** The trial consisted of a **multiple-dose part** and a **food-effect part**.
 - **Multiple-Dose Study:** This was a **multicenter, double-blinded, randomized, placebo-controlled** study. Healthy participants received once-daily oral Ensitrelvir for 5 days at loading/maintenance doses of **375/125 mg** or **750/250 mg**.
 - **Food-Effect Study:** This was an **open-label, two-group, two-period crossover** study. Participants received a single 375 mg dose of Ensitrelvir under fasted and fed (after a high-fat/high-calorie meal) conditions.
- **Population Cohorts:** The multiple-dose study enrolled specific cohorts to assess the impact of race, age, and sex [1]:
 - Healthy Japanese adult females
 - Healthy White adult participants (male and female)
 - Healthy Japanese elderly participants (only on the 375/125 mg dose)
- **Key Assessments:**
 - **Pharmacokinetics:** Blood samples were collected at predefined time points to determine plasma concentrations of Ensitrelvir. Parameters calculated included **maximum plasma concentration (C_{max})**, **area under the plasma concentration-time curve (AUC)**, and **half-life**.
 - **Safety:** Participants were monitored for the occurrence, frequency, and severity of **Treatment-Emergent Adverse Events (TEAEs)**.

The workflow of this Phase 1 clinical trial is illustrated below:



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Phase 1 trial workflow illustrating the two parallel study parts and their key components.

Key Conclusions for Researchers

The Phase 1 data supported the selection of the **375/125 mg dose** (375 mg on day 1, followed by 125 mg on days 2–5) for later-stage clinical trials and eventual approval in Japan [1]. The results indicated that:

- Ensitrelvir achieves plasma concentrations that exceed the target level within 24 hours of the first dose across diverse demographics.
- The pharmacokinetic profile is consistent, allowing for administration without regard to food and without dose adjustments for race, age, or sex.
- The safety and tolerability profile is favorable, with most adverse events being mild and transient.

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References

1. A Phase 1 Study of Ensitrelvir Fumaric Acid Tablets Evaluating ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ensitrelvir phase 1 clinical trial results]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b11223161#ensitrelvir-phase-1-clinical-trial-results>]

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